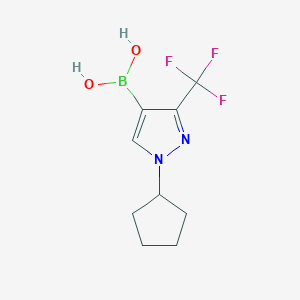
1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a chemical compound with the molecular formula C9H12BF3N2O2 . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group . Boronic acids are organoboron compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms .
Molecular Structure Analysis
The molecular structure of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid consists of a cyclopentyl group, a trifluoromethyl group, and a pyrazole ring attached to a boronic acid group . The InChI string of the compound is InChI=1S/C9H12BF3N2O2/c11-9(12,13)8-7(10(16)17)5-15(14-8)6-3-1-2-4-6/h5-6,16-17H,1-4H2 . The Canonical SMILES string is B(C1=CN(N=C1C(F)(F)F)C2CCCC2)(O)O .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid include a molecular weight of 248.01 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 and a topological polar surface area of 58.3 Ų . The exact mass and monoisotopic mass of the compound are both 248.0943923 g/mol .
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid serves as a valuable boronic acid pinacol ester for Suzuki-Miyaura cross-coupling reactions. In this synthetic method, it acts as a boron source, allowing the formation of carbon-carbon bonds between aryl or vinyl halides and aryl or vinyl boronic acids. Researchers use this reaction to synthesize diverse bioactive molecules, pharmaceutical intermediates, and functional materials .
Future Directions
Boronic acids and their derivatives, including 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid, have potential for further study in medicinal chemistry . The modification of bioactive molecules with a boronic acid group can alter selectivity, physicochemical, and pharmacokinetic characteristics, potentially enhancing existing activities . The synthesis of compounds with this chemical group is relatively simple and well-known, suggesting the potential for the development of new promising drugs .
Mechanism of Action
Target of Action
The primary target of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from the boronic acid to a metal catalyst . The reaction conditions are generally mild and tolerant of various functional groups .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid participates, is a key step in many synthetic pathways . This reaction enables the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects of this reaction depend on the specific synthetic pathway in which it is used.
Result of Action
The molecular and cellular effects of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid ’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid can be influenced by various environmental factors. For instance, the compound is typically used in Suzuki–Miyaura reactions under mild conditions . Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .
properties
IUPAC Name |
[1-cyclopentyl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BF3N2O2/c11-9(12,13)8-7(10(16)17)5-15(14-8)6-3-1-2-4-6/h5-6,16-17H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFERHZBESSKOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(F)(F)F)C2CCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(3-fluorophenyl)methyl]-N-(2-hydroxyethyl)but-2-enamide](/img/structure/B2681543.png)

![4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2681545.png)
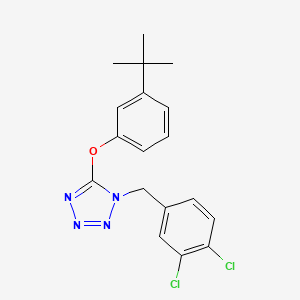
![Ethyl 2-(5-chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2681547.png)
![2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2681548.png)
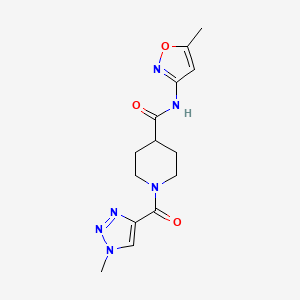
![3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2681552.png)
![4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2681553.png)
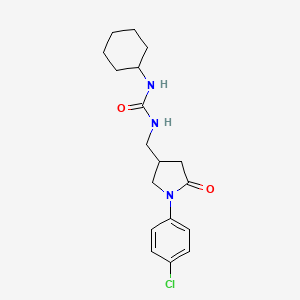
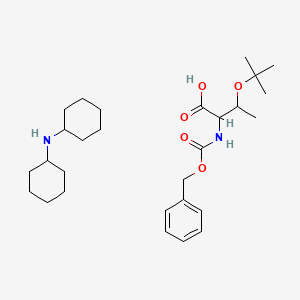
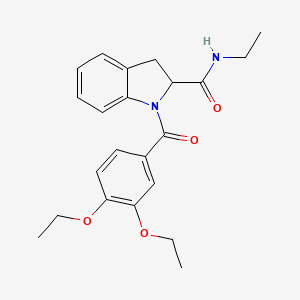
![Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2681564.png)
![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2681565.png)